The molecular structure of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate is characterized by a central triazolopyridazine core. The triazole ring is fused to the pyridazine ring, forming a bicyclic system. A methyl group is attached to the 6-position of the pyridazine ring. At the 8-position of the pyridazine ring, a 3-(trifluoromethyl)benzenecarboxylate group is linked. []
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions. For example, the carbonyl group of the carboxylate moiety can participate in reactions such as hydrolysis, esterification, and amidation. [] The specific reactivity will depend on the reaction conditions and the nature of the other reactants involved.
While the specific mechanism of action for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate has not been extensively studied, research suggests that some derivatives within the triazolopyridazine class can act as kinase inhibitors. [] Kinases play a crucial role in regulating cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By inhibiting specific kinases, these compounds can potentially disrupt abnormal cell signaling and exert therapeutic effects.
Anticancer Agents: Several triazolopyridazine derivatives exhibit potent anticancer activity. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including lung cancer, colorectal cancer, and gastric cancer. [] Research suggests that their anticancer effects may be attributed to their ability to inhibit specific kinases involved in cancer cell proliferation and survival.
Antiviral Agents: Some triazolopyridazine derivatives have demonstrated potential as antiviral agents, particularly against RNA viruses. [] Studies have shown that these compounds can inhibit viral replication and reduce viral load, highlighting their potential for developing novel antiviral therapies.
Tankyrase Inhibitors: Triazolopyridazine derivatives have been identified as potent and selective inhibitors of tankyrases, a family of enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling. [] Targeting tankyrases is an emerging strategy for cancer therapy, and these compounds hold promise as potential therapeutic agents for Wnt-driven cancers.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: